1-({[5-(Prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)piperidine-4-carboxamide
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Overview
Description
1-({[5-(Prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)piperidine-4-carboxamide is a complex organic compound that features a thiadiazole ring, a piperidine ring, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[5-(Prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Prop-2-en-1-ylamino Group: The prop-2-en-1-ylamino group can be introduced via nucleophilic substitution reactions using allylamine.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Coupling Reactions: The final step involves coupling the thiadiazole derivative with the piperidine derivative using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-({[5-(Prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The prop-2-en-1-ylamino group can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Allylamine, halogenated compounds.
Major Products
Oxidation Products: Oxidized thiadiazole derivatives.
Reduction Products: Amines derived from the reduction of the amide group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-({[5-(Prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential therapeutic effects.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-({[5-(Prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-({[5-(Prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)piperidine-4-carboxamide: This compound is unique due to its specific combination of functional groups and structural features.
Other Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.
Piperidine Derivatives: Compounds with piperidine rings and various functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of a thiadiazole ring, a piperidine ring, and an amide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2S2/c1-2-5-15-12-16-17-13(22-12)21-8-10(19)18-6-3-9(4-7-18)11(14)20/h2,9H,1,3-8H2,(H2,14,20)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEQQPJAZXFJCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NN=C(S1)SCC(=O)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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